molecular formula C5H2Cl2N2O2 B042499 3,6-Dichloropyridazine-4-carboxylic acid CAS No. 51149-08-7

3,6-Dichloropyridazine-4-carboxylic acid

Cat. No. B042499
CAS RN: 51149-08-7
M. Wt: 192.98 g/mol
InChI Key: FRCXPDWDMAYSCE-UHFFFAOYSA-N
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Description

3,6-Dichloropyridazine-4-carboxylic acid is a chemical compound with potential importance in various scientific fields. Its structure and properties make it a subject of interest in chemical research.

Synthesis Analysis

3,6-Dichloropyridazine-4-carboxylic acid can be synthesized through various chemical processes. For instance, Morishita et al. (1994) describe the synthesis of a closely related compound, 3-chloropyridazine-6-carboxylic acid hydrazide, using hydrazine monohydrate and methyl levulinate, indicating potential pathways for synthesizing similar compounds (Morishita et al., 1994).

Molecular Structure Analysis

The molecular structure of 3,6-Dichloropyridazine-4-carboxylic acid has been analyzed using various techniques like FT-IR, FT-Raman spectroscopy, and DFT methods. Prabavathi et al. (2015) conducted a detailed vibrational spectral analysis of the molecule, providing insights into its molecular structure and properties (Prabavathi, Senthil Nayaki, & Venkatram Reddy, 2015).

Chemical Reactions and Properties

The reactivity of 3,6-Dichloropyridazine-4-carboxylic acid in various chemical reactions is a key area of study. El-Salam, Shoaibi, and Ahmed (2011) explored the reactions of 3,6-Dichloropyridazine with different compounds, revealing its chemical behavior and potential applications (El-Salam, Shoaibi, & Ahmed, 2011).

Physical Properties Analysis

The physical properties of 3,6-Dichloropyridazine-4-carboxylic acid, such as melting point, boiling point, and solubility, are crucial for its application in various fields. However, specific studies focusing on these properties were not found in the current literature.

Chemical Properties Analysis

Analyzing the chemical properties, such as acidity, basicity, and reactivity under different conditions, is essential for understanding the compound's behavior in various environments. Katrusiak, Piechowiak, and Katrusiak (2011) studied the effects of methylation on the intermolecular interactions and lipophilicity of related compounds, which can provide insights into the chemical properties of 3,6-Dichloropyridazine-4-carboxylic acid (Katrusiak, Piechowiak, & Katrusiak, 2011).

Scientific Research Applications

  • It is used in chemical reactions such as catalytic hydrogenation, Claisen condensation, and the preparation of 4-acetylpyridazine (Heinisch, 1973).

  • The transformation of this compound into diversely substituted tetrahydropyridopyridazines with multiple functional handles is a notable application, highlighting its versatility in chemical synthesis (Neubert et al., 2015).

  • It is used for studies of nucleophilic displacement reactions, particularly with the chlorine atom at position 6 being displaced with hydrazine (Adembri et al., 1976).

  • The synthesis of pyridazine 3-carboxylic acid from this compound leads to the production of 2-aza-nicotine, a novel alkaloid (Rosseels, 2010).

  • Its potential antibacterial and antifungal activities have been studied, indicating possible applications in pharmaceuticals (Babichev et al., 1988).

  • The reaction with enamines to produce 2-substituted derivatives, useful in the synthesis of spiro heterocycles, is another application (Nazarenko et al., 2007).

  • It can be transformed into α-spirolactams and further into pyrrolo[2,3-c]pyridazin-6-ones, highlighting its utility in the synthesis of complex organic molecules (Stoll et al., 2015).

  • Mono- and bis-functionalization using (tmp)2Zn.2MgCl2.2LiCl leads to highly substituted pyrazolo[3,4-c]pyridazines derivatives (Wunderlich & Knochel, 2008).

  • Its molecular structure and vibrational spectra have applications in studying non-linear optical behavior, stability, and chemical reactivity (Prabavathi et al., 2015).

  • It can react with various compounds to produce new compounds, indicating its role as a versatile reactant in organic synthesis (El-Salam et al., 2011).

Future Directions

The future directions for 3,6-Dichloropyridazine-4-carboxylic acid are not specified in the search results. However, given its use in the synthesis of α-(halohetaroyl)-2-azahetarylacetonitriles23, it may continue to find use in related chemical syntheses.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

3,6-dichloropyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-3-1-2(5(10)11)4(7)9-8-3/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCXPDWDMAYSCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20330952
Record name 3,6-Dichloropyridazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloropyridazine-4-carboxylic acid

CAS RN

51149-08-7
Record name 3,6-Dichloropyridazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dichloropyridazine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
N Prabavathi, NS Nayaki, BV Reddy - Spectrochimica Acta Part A …, 2015 - Elsevier
Vibrational spectral analysis of the molecules 3,6-dichloro-4-methylpyridazine (DMP) and 3,6-dichloropyridazine-4-carboxylic acid (DPC) was carried out using FT-IR and FT-Raman …
Number of citations: 14 www.sciencedirect.com
G Heinisch, E Huber, C Leitner… - Antiviral Chemistry …, 1997 - journals.sagepub.com
Starting from 3,6-dichloropyridazine-4-carboxylic acid chloride, a series of pyridazino[3,4-b][1,5]benzodiazepin-5-ones bearing various substituents in positions 3, 6, 8 and 11 was …
Number of citations: 3 journals.sagepub.com
FS Babichev, VK Patratii, YM Volovenko… - Pharmaceutical …, 1988 - Springer
The purpose of this work was the search for biologically active compounds in the series of=-(halohetaroyl)-2-azahetarylacetonitriles (I-XII) and the determination of the relationship …
Number of citations: 3 link.springer.com
S Steger, B Matuszczak - Tetrahedron, 2014 - Elsevier
Synthetic strategies to gain access to all four isomers of 3-(3-chloro-1H-pyrazol-5-yl)quinoxalin-2(1H)ones with monosubstituted benzo core (ie, compounds 8a–d) are described. …
Number of citations: 2 www.sciencedirect.com
G Heinisch, B Matuszczak - Journal of heterocyclic chemistry, 1997 - Wiley Online Library
The preparation of pyridazino[3,4‐e]pyrido[3,2‐b][1,4]diazepin‐5‐ones 8 and 9 starting from appropriately substituted pyridazine‐4‐carboxamides is reported. The new compounds …
Number of citations: 6 onlinelibrary.wiley.com
W Chen, F Liu, Q Zhao, X Ma, D Lu, H Li… - Journal of Medicinal …, 2020 - ACS Publications
HBV capsid assembly has been viewed as an attractive target for new antiviral therapies against HBV. On the basis of a lead compound 4r, we further investigated this target to identify …
Number of citations: 21 pubs.acs.org
B Barth, M Dierich, G Heinisch… - Antiviral Chemistry …, 1996 - journals.sagepub.com
Starting from 3,6-dichloro-4-pyridazinecarboxylic acid chloride a series of novel pyridazino[3,4-b][1,5]benzoxazepin-5(6H)-ones as 1,2-diazine isosters of nonnucleoside reverse …
Number of citations: 18 journals.sagepub.com
G Heinisch, E Huber, B Matuszczak… - Archiv der …, 1997 - Wiley Online Library
Starting from 3,6‐dichloro‐N‐(2−chloro‐5‐nitrophenyl)‐pyrid‐azine‐4‐carboxamide (7) a series of 6,11‐dialkylated pyridazino‐[3,4‐b][1,5]benzodiazepin‐5‐ones with a 3−chloro‐8‐…
Number of citations: 24 onlinelibrary.wiley.com
AI Alfano, S Pelliccia, G Rossino… - ACS Medicinal …, 2023 - ACS Publications
The efficacy, safety, and scale-up of several chemical rearrangements remain unsolved problems due to the associated handling of hazardous, toxic, and pollutant chemicals and high-…
Number of citations: 3 pubs.acs.org
L Guetzoyan, RJ Ingham, N Nikbin, J Rossignol… - …, 2014 - pubs.rsc.org
A combination of conventional organic synthesis, remotely monitored flow synthesis and bioassay platforms, were used for the evaluation of novel inhibitors targeting bromodomains …
Number of citations: 48 pubs.rsc.org

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